10-(4-Methoxyphenyl)-10h-phenothiazine

描述

属性

IUPAC Name |

10-(4-methoxyphenyl)phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NOS/c1-21-15-12-10-14(11-13-15)20-16-6-2-4-8-18(16)22-19-9-5-3-7-17(19)20/h2-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XABNHQJAAXYGOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=CC=CC=C3SC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Structure and Synthesis of 10-(4-Methoxyphenyl)phenothiazine

Abstract

This technical guide provides an in-depth examination of 10-(4-Methoxyphenyl)phenothiazine, a key derivative of the versatile phenothiazine scaffold. Phenothiazine and its analogues are of significant interest due to their broad applications, ranging from antipsychotic drugs to advanced materials for organic electronics.[1][2][3] This document details the core structural features of 10-(4-Methoxyphenyl)phenothiazine, including its characteristic non-planar, folded conformation. A comprehensive, step-by-step protocol for its synthesis via Ullmann condensation is presented, followed by a thorough guide to its structural verification using ¹H NMR, ¹³C NMR, and IR spectroscopy. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel phenothiazine derivatives.

Introduction: The Phenothiazine Scaffold

Phenothiazine is a tricyclic heterocyclic compound, S(C₆H₄)₂NH, that forms the basis of a large class of bioactive molecules and functional materials.[4] The core structure consists of two benzene rings fused to a central 1,4-thiazine ring.[5] This arrangement imparts a unique, non-planar "butterfly" conformation and rich electronic properties, making phenothiazines potent electron donors.[4]

Derivatives of phenothiazine have had a revolutionary impact on medicine, particularly in psychiatry with the development of drugs like chlorpromazine.[3][4] Beyond pharmacology, their redox activity has made them valuable in materials science, with applications in dye-sensitized solar cells, organic light-emitting diodes (OLEDs), and as photocatalysts.[1][6][7] The properties of phenothiazine derivatives can be finely tuned by substitution at the N-10 position. The introduction of an aryl group, such as the 4-methoxyphenyl group, significantly modulates the molecule's electronic and conformational characteristics, influencing its potential applications.[1]

Molecular Structure and Physicochemical Properties

The defining feature of 10-(4-Methoxyphenyl)phenothiazine is its three-dimensional structure, which deviates significantly from planarity. This is a hallmark of the phenothiazine class of compounds.

Conformational Analysis

The central thiazine ring is not flat but exists in a folded conformation along the N-S axis.[8] This creates a dihedral angle between the two flanking benzene rings, often referred to as the "folding angle" or "butterfly angle."[8] This angle is highly dependent on the nature of the substituent at the N-10 position. The presence of the 4-methoxyphenyl group influences this geometry, which in turn affects the molecule's crystal packing, electronic communication, and ultimately, its bulk properties.[8][9][10]

The relationship between N-10 substitution and molecular conformation can be categorized:

-

Equatorial (eq) vs. Axial (ax) Conformations: Substituents on the nitrogen can adopt different spatial arrangements, which are influenced by steric hindrance.[8]

-

Folding Angle (θ): This angle, measured along the S···N axis, is a key parameter in describing the degree of folding in the phenothiazine core.[8]

The specific conformation of 10-(4-Methoxyphenyl)phenothiazine dictates how it interacts with other molecules and its performance in various applications, from receptor binding in biological systems to charge transport in electronic devices.[11]

Physicochemical Data

A summary of the key properties of 10-(4-Methoxyphenyl)phenothiazine is provided below.

| Property | Value |

| Molecular Formula | C₁₉H₁₅NOS |

| Molecular Weight | 305.40 g/mol |

| CAS Number | 58736-69-9[12] |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 173.0 to 177.0 °C |

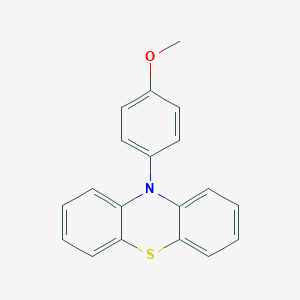

Below is a diagram illustrating the chemical structure of the title compound.

Caption: Chemical structure of 10-(4-Methoxyphenyl)phenothiazine.

Synthesis of 10-(4-Methoxyphenyl)phenothiazine

The formation of the C-N bond to attach the aryl group to the phenothiazine nitrogen is most commonly achieved through cross-coupling reactions. While several methods exist, including the Buchwald-Hartwig amination, the Ullmann condensation is a classic and effective approach.[9][10][13][14]

The Ullmann condensation involves the copper-catalyzed reaction between an aryl halide and an amine, alcohol, or thiol.[14][15] For the synthesis of 10-(4-Methoxyphenyl)phenothiazine, this translates to the coupling of phenothiazine with an activated aryl halide, such as 4-iodoanisole, in the presence of a copper catalyst and a base.[16]

Synthesis Workflow

The overall synthetic strategy is a one-step N-arylation reaction. The workflow involves combining the reactants, catalyst, and base in a suitable high-boiling solvent and heating to drive the reaction to completion, followed by purification.

Caption: Workflow for the Ullmann condensation synthesis.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Ullmann-type N-arylation reactions.[16]

Materials:

-

Phenothiazine (1.0 eq)

-

4-Iodoanisole (1.2 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Copper powder (activated) (1.0 eq)

-

1,2-Dichlorobenzene (solvent)

-

Toluene

-

Ethanol

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenothiazine, 4-iodoanisole, potassium carbonate, and copper powder.

-

Solvent Addition: Add 1,2-dichlorobenzene to the flask to serve as the solvent. The volume should be sufficient to ensure effective stirring.

-

Reaction: Heat the reaction mixture to reflux (approximately 180°C) with vigorous stirring under an inert atmosphere (e.g., Nitrogen or Argon).

-

Monitoring: Monitor the progress of the reaction over 24 hours using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the mixture to remove the copper catalyst and inorganic salts.

-

Extraction: Wash the collected solid with hot toluene to ensure all product is dissolved. Combine the filtrate and the toluene washings.

-

Purification: Remove the solvent from the combined organic layers under reduced pressure using a rotary evaporator. The resulting crude solid is then purified by recrystallization from ethanol to yield the final product as a crystalline solid.[16]

Spectroscopic Characterization and Structural Elucidation

Confirmation of the successful synthesis and purity of 10-(4-Methoxyphenyl)phenothiazine is achieved through a combination of spectroscopic techniques.[17][18]

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. The spectrum of 10-(4-Methoxyphenyl)phenothiazine is expected to show distinct signals for the aromatic protons on the phenothiazine core and the 4-methoxyphenyl ring, as well as a characteristic singlet for the methoxy group protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.40 - 7.10 | Multiplet | 6H | Aromatic protons (Phenothiazine & Phenyl rings) |

| ~ 6.95 - 6.80 | Multiplet | 4H | Aromatic protons (Phenothiazine rings) |

| ~ 6.20 - 6.10 | Doublet of Doublets | 2H | Aromatic protons (Phenyl ring ortho to N) |

| ~ 3.90 | Singlet | 3H | Methoxy group (-OCH₃) protons |

| Note: This is a representative table based on similar structures; actual shifts may vary slightly.[16] |

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and their electronic environments.[19][20] The proton-decoupled ¹³C NMR spectrum will show a series of singlets corresponding to each unique carbon atom in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 159 | Aromatic C-O (Methoxyphenyl ring) |

| ~ 144 | Aromatic C-N (Phenothiazine core) |

| ~ 133 - 115 | Aromatic carbons (Phenothiazine and Phenyl rings) |

| ~ 55.5 | Methoxy carbon (-OCH₃) |

| Note: This is a representative table based on similar structures; actual shifts may vary slightly.[16] |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.[18]

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3060 | Aromatic C-H stretch |

| ~ 2835 | Aliphatic C-H stretch (in -OCH₃) |

| ~ 1590, 1490 | Aromatic C=C ring stretching |

| ~ 1245 | Asymmetric C-O-C stretch (aryl ether) |

| ~ 1030 | Symmetric C-O-C stretch (aryl ether) |

| ~ 750 | C-S stretching |

| Note: This is a representative table based on similar structures; actual values may vary. |

Applications and Future Directions

10-Arylphenothiazines, including the 4-methoxyphenyl derivative, are a class of compounds with expanding applications. Their strong electron-donating nature makes them excellent candidates for:

-

Organic Electronics: As hole-transport materials in OLEDs and as donors in organic photovoltaic (OPV) cells.[1][6]

-

Photocatalysis: As potent organic photoredox catalysts for driving a variety of chemical transformations with visible light.[7][21]

-

Medicinal Chemistry: The phenothiazine scaffold is a "privileged structure" in drug discovery.[1] Derivatives are continuously being investigated for a range of therapeutic activities, including anticancer and antimicrobial effects.[3][22]

The specific substitution of the 4-methoxyphenyl group provides a handle for further functionalization, allowing for the development of more complex architectures and materials with tailored properties.

Conclusion

This guide has provided a detailed overview of the chemical structure, synthesis, and characterization of 10-(4-Methoxyphenyl)phenothiazine. Its non-planar, folded structure and rich electronic properties, derived from the phenothiazine core and modulated by the N-10 aryl substituent, make it a compound of significant scientific interest. The provided synthetic protocol and spectroscopic data serve as a practical resource for researchers working with this versatile molecule, paving the way for further innovation in materials science and drug development.

References

- Gilman, H., Nelson, R. D., & Champaigns, Jr., J. F. (n.d.). Some 10-Substituted Phenothiazines. Journal of the American Chemical Society.

- Zhang, Y., et al. (2022). Accurately adjusted phenothiazine conformations: reversible conformation transformation at room temperature and self-recoverable stimuli-responsive phosphorescence. Nature Communications.

- Franz, A. W., Rominger, F., & Muller, T. J. J. (2008). Synthesis and Electronic Properties of Sterically Demanding N-Arylphenothiazines and Unexpected Buchwald−Hartwig Aminations. The Journal of Organic Chemistry.

- Benchchem. (n.d.). 10-(4-Methoxyphenyl)-10H-phenothiazine Research Chemical.

- Franz, A. W., Rominger, F., & Muller, T. J. J. (2008). Synthesis and Electronic Properties of Sterically Demanding N-Arylphenothiazines and Unexpected Buchwald−Hartwig Aminations. The Journal of Organic Chemistry.

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 13, 2026, from [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved February 13, 2026, from [Link]

- The Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry.

-

SpectraBase. (n.d.). 10-(4-Methoxyphenyl)-3-phenyl-10H-phenothiazine. Retrieved February 13, 2026, from [Link]

- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress.

- ResearchGate. (n.d.). Supplementary Information (SI).

-

Wikipedia. (n.d.). Phenothiazine. Retrieved February 13, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved February 13, 2026, from [Link]

- ResearchGate. (2017). Synthesis and Evaluation of Phenothiazine Derivatives.

- Request PDF. (2002). Study of phenothiazine and N-methyl phenothiazine by infrared, Raman, 1H-, and 13C-NMR spectroscopies. ResearchGate.

-

MDPI. (n.d.). Efficient Synthesis of Novel 10R-Pyrido[4,3-a]Phenazines, Including the Series Progenitor. Retrieved February 13, 2026, from [Link]

- Metin, A. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Journal of Materials Chemistry C. (2021). Recent development on the synthesis, properties and applications of luminescent oxidized phenothiazine derivatives. RSC Publishing. Retrieved February 13, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved February 13, 2026, from [Link]

-

MDPI. (n.d.). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Retrieved February 13, 2026, from [Link]

-

MDPI. (n.d.). Synthesis of 4-[10H-Phenothiazin-10-yl(1H-tetrazol-5-yl)-methyl]phenol. Retrieved February 13, 2026, from [Link]

- Johns Hopkins University. (n.d.). Phenothiazine drugs: structure activity relationships explained by a conformation that mimics dopamine.

-

Spengler, G., et al. (2017). Possible Biological and Clinical Applications of Phenothiazines. Anticancer Research. Retrieved February 13, 2026, from [Link]

- JOCPR. (2011). Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives.

-

PubMed Central. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Retrieved February 13, 2026, from [Link]

- ScienceDirect. (n.d.). Anchoring of 10-phenylphenothiazine to mesoporous silica materials: A water compatible organic photocatalyst for the degradation.

-

Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved February 13, 2026, from [Link]

-

Kumar, D., et al. (2025). The versatility of phenothiazines as an anticancer drug scaffold. Future Journal of Pharmaceutical Sciences. Retrieved February 13, 2026, from [Link]

-

NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved February 13, 2026, from [Link]

-

ResearchGate. (n.d.). N-arylation of relevance to phenothiazine synthesis. Retrieved February 13, 2026, from [Link]

-

Organic & Biomolecular Chemistry. (n.d.). Pd-Catalyzed double N-arylation of primary amines to synthesize phenoxazines and phenothiazines. RSC Publishing. Retrieved February 13, 2026, from [Link]

Sources

- 1. 10-(4-Methoxyphenyl)-10H-phenothiazine Research Chemical [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Possible Biological and Clinical Applications of Phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenothiazine - Wikipedia [en.wikipedia.org]

- 5. jocpr.com [jocpr.com]

- 6. Recent development on the synthesis, properties and applications of luminescent oxidized phenothiazine derivatives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 7. repositorio.uam.es [repositorio.uam.es]

- 8. Accurately adjusted phenothiazine conformations: reversible conformation transformation at room temperature and self-recoverable stimuli-responsive phosphorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 12. biomall.in [biomall.in]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 15. Ullmann Reaction [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. rsc.org [rsc.org]

- 18. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 21. researchgate.net [researchgate.net]

- 22. The versatility of phenothiazines as an anticancer drug scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Electronic Properties of N-Aryl Phenothiazine Derivatives: A Technical Guide for Material Design

Abstract

This technical guide analyzes the electronic structure-property relationships of N-aryl phenothiazine derivatives. It focuses on the modulation of the "butterfly" core geometry to control charge transfer (CT) states for optoelectronic applications (TADF/OLEDs) and excited-state redox potentials for photoredox catalysis.[1] This document provides actionable protocols for electrochemical characterization and computational modeling.

Structural Dynamics & Electronic Coupling

The phenothiazine (PTZ) scaffold is defined by its heteroatomic core containing electron-rich sulfur and nitrogen atoms.[1][2] Unlike planar acenes, PTZ adopts a non-planar, "butterfly" conformation folded along the S–N axis. This geometric nuance is the primary handle for tuning electronic properties.

The "Butterfly" Angle ( )

The folding angle (

-

Electronic Consequence: A more folded structure (smaller angle) raises the HOMO level by destabilizing the anti-bonding interaction of the N and S lone pairs with the

-system. -

N-Aryl Modulation: Bulky N-aryl groups (e.g., o-tolyl, naphthyl) increase steric strain, forcing the N-aryl bond to rotate out of the plane of the phenothiazine mean plane.[1]

Orthogonality and Electronic Decoupling

For N-aryl derivatives, the twist angle (

-

High Twist (

): Achieved via ortho-substitution on the N-aryl ring.[1] This breaks the conjugation between the PTZ donor and the aryl group. -

Result: The HOMO remains localized on the PTZ core, while the LUMO shifts to the N-aryl group (or attached acceptor). This spatial separation is the fundamental requirement for Thermally Activated Delayed Fluorescence (TADF) , as it minimizes the singlet-triplet energy splitting (

).[1]

Optoelectronic Applications: TADF & OLEDs[3][4][5]

N-aryl phenothiazines are premier donor motifs in Donor-Acceptor (D-A) architectures due to their low oxidation potential and stability.[1]

The Singlet-Triplet Splitting ( )

To harvest triplet excitons in OLEDs without heavy metals,

-

Mechanism: The orthogonal geometry described in Section 1.2 ensures that the Frontier Molecular Orbitals (FMOs) have minimal overlap integral (

). -

Equation:

(where -

Design Rule: Pair PTZ with strong acceptors (e.g., Benzophenone, Triazine) and enforce orthogonality to drive

.[1]

Dual Conformation Emission

Recent studies indicate that N-aryl phenothiazines can exist in two distinct ground-state conformers:[1][3]

-

Quasi-Axial (Equatorial-like): The N-substituent is closer to the plane; typically exhibits Charge Transfer (CT) emission.[1]

-

Quasi-Equatorial (Axial-like): The N-substituent is more orthogonal; often exhibits Locally Excited (LE) emission.[1]

-

Note: In solid-state matrices (OLED films), the host material rigidity can trap specific conformers, altering the emission color and efficiency.

Photoredox Catalysis: The "Super-Reductant"

N-phenyl phenothiazine (PTH) and its derivatives are among the most potent organic reducing agents available, capable of reducing aryl halides that are inert to standard catalysts.[1]

Redox Potentials[6][7]

-

Ground State Oxidation (

): Typically +0.70 V to +0.85 V vs. SCE.[1] The electron-rich N and S atoms stabilize the radical cation ( -

Excited State Reduction (

): The excited state is a powerful reductant.[1][4]

Stability and Degradation

The radical cation (

-

Mitigation: Alkyl substitution at the 3,7-positions of the PTZ core blocks the most reactive sites, enhancing catalytic longevity.

Visualization of Electronic Pathways

Diagram 1: Structure-Property-Application Logic

This diagram illustrates how the geometric "Twist" directly influences the electronic state, branching into either OLED or Catalysis applications.

Caption: The critical dependency of optoelectronic and catalytic function on the steric modulation of the phenothiazine core geometry.

Experimental Protocols

Cyclic Voltammetry (CV) for HOMO Determination

Self-Validating Logic: The use of Ferrocene (Fc) as an internal standard eliminates reference electrode drift errors.

Materials:

-

Solvent: Anhydrous Dichloromethane (DCM) (for oxidation scans) or Acetonitrile (MeCN).[1]

-

Electrolyte: Tetrabutylammonium hexafluorophosphate (

), 0.1 M.[1] -

Electrodes: Glassy Carbon (Working), Pt Wire (Counter), Ag/AgCl (Reference).[1]

Step-by-Step Workflow:

-

Blank Scan: Run a CV of the electrolyte solution (0.1 M) to ensure the solvent window is clean between -2.0 V and +1.5 V.

-

Analyte Scan: Dissolve the phenothiazine derivative (1 mM). Degas with Argon for 5 mins.

-

Measurement: Scan at 100 mV/s. Observe the first oxidation peak (

).[1][5] -

Internal Standardization: Add Ferrocene (approx. 0.5 mM) directly to the cell. Run the scan again.

-

Calculation:

Computational Modeling (DFT)

To predict the twist angle and FMO distribution before synthesis.

-

Software: Gaussian 16 / ORCA.

-

Geometry Optimization: B3LYP/6-31G(d) or PBE0/def2-SVP.

-

Crucial: Include dispersion corrections (GD3BJ) to accurately model the

-

-

-

Excited States (TD-DFT): CAM-B3LYP/def2-TZVP.

-

Range-separated functionals (like CAM-B3LYP) are mandatory for Charge Transfer states to avoid "ghost" low-energy states.[1]

-

Reference Data Summary

| Parameter | Value / Range | Significance |

| +0.70 V to +0.85 V | Easy oxidation to stable radical cation.[1] | |

| ~ -2.10 V | Strong reducing power in excited state.[1][4] | |

| 130° - 145° | Determines conjugation length.[1] | |

| < 0.2 eV | Required for efficient RISC in OLEDs.[1] |

References

-

N-Arylphenothiazines as strong donors for photoredox catalysis. Beilstein Journal of Organic Chemistry. [Link][1]

-

Phenothiazine-based TADF emitters with dual conformations for single-molecule white OLEDs. Chemical Science. [Link]

-

The interplay of conformations and electronic properties in N-aryl phenothiazines. Organic Chemistry Frontiers. [Link]

-

Reductive Activation of Aryl Chlorides by Tuning the Radical Cation Properties of N-Phenylphenothiazines. Chemistry – A European Journal. [Link]

-

Geometry and electron density of phenothiazines. Journal of Molecular Structure. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01086K [pubs.rsc.org]

- 3. Phenothiazine-based TADF emitters with dual conformations for single-molecule white OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. N-Arylphenothiazines as strong donors for photoredox catalysis – pushing the frontiers of nucleophilic addition of alcohols to alkenes - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Phenothiazine Scaffold and its Modern Derivatives

An In-depth Technical Guide to 10-(4-Methoxyphenyl)-10H-phenothiazine (PubChem CID: 11243884)

Phenothiazine, a sulfur- and nitrogen-containing tricyclic heterocyclic compound, is a cornerstone in medicinal chemistry.[1][2] First synthesized in 1883, its derivatives later revolutionized psychiatry with the discovery of chlorpromazine, the first effective antipsychotic drug.[1][2] This event marked a pivotal moment in psychopharmacology and established phenothiazine as a prototypical "privileged scaffold" – a molecular framework that can be systematically modified to interact with diverse biological targets.[2][3] Beyond their well-known neuroleptic effects, which stem primarily from dopamine D2 receptor antagonism, phenothiazine derivatives have demonstrated a broad spectrum of pharmacological activities, including antiemetic, antihistaminic, anticancer, and antimicrobial properties.[1][3][4][5]

This guide focuses on a specific derivative, 10-(4-Methoxyphenyl)-10H-phenothiazine. The strategic addition of a 4-methoxyphenyl group at the N-10 position is a key modification designed to modulate the molecule's electronic and steric properties.[6] This substitution influences its biological activity and binding affinity for various targets, making it a compound of significant interest in contemporary drug discovery and materials science research.[6]

Physicochemical and Structural Data

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key identifiers and properties for 10-(4-Methoxyphenyl)-10H-phenothiazine are summarized below.

| Property | Value | Source(s) |

| PubChem CID | 11243884 | - |

| CAS Registry Number | 58736-69-9 | [7] |

| Molecular Formula | C₁₉H₁₅NOS | |

| Molecular Weight | 305.40 g/mol | |

| Physical State | Solid (at 20°C) | |

| Purity | >98.0% (GC) | |

| Storage Conditions | Room Temperature, under inert gas | |

| Sensitivity | Air Sensitive |

Synthesis and Characterization

The synthesis of N-10 substituted phenothiazines is a well-established area of organic chemistry. While specific protocols for 10-(4-Methoxyphenyl)-10H-phenothiazine are proprietary to chemical suppliers, a general and robust methodology involves the N-arylation of the parent phenothiazine scaffold. The Ullmann condensation or Buchwald-Hartwig amination are common strategies for forming the C-N bond between the phenothiazine nitrogen and an aryl halide.

Illustrative Synthetic Workflow

The following diagram outlines a plausible synthetic pathway for 10-(4-Methoxyphenyl)-10H-phenothiazine, representing a common strategy for N-arylation of heterocyclic amines.

Caption: Plausible synthetic route for 10-(4-Methoxyphenyl)-10H-phenothiazine.

Experimental Protocol: General N-Arylation

This protocol is a generalized representation based on standard procedures for similar chemical transformations.[8][9]

-

Preparation: To a dry, two-necked round-bottom flask purged with an inert gas (e.g., Argon or Nitrogen), add phenothiazine (1.0 eq), 4-iodoanisole (1.1 eq), a copper or palladium catalyst (0.05-0.1 eq), and a base such as potassium carbonate (2.0 eq).

-

Solvent Addition: Add a suitable anhydrous solvent, such as Dimethylformamide (DMF) or Toluene, to the flask.

-

Reaction: Heat the reaction mixture to a specified temperature (typically 80-120°C) and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the mixture to room temperature. Pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the final compound.

Characterization

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the successful addition of the methoxyphenyl group. Spectroscopic data for related compounds can be found in the literature.[10]

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Biological and Pharmacological Context

While specific bioactivity data for CID 11243884 is limited in the public domain, its potential can be inferred from the extensive research on phenothiazine derivatives. The core structure is known to interact with a multitude of biological targets.[11][12]

Core Mechanism of Action: Dopamine Receptor Antagonism

The primary therapeutic effect of classical phenothiazine antipsychotics is the blockade of dopamine D2 receptors in the brain's mesolimbic pathway.[1] This action alleviates the positive symptoms of psychosis.[4]

Caption: General mechanism of dopamine D2 receptor antagonism by phenothiazines.

Emerging Therapeutic Areas

Research has expanded beyond neuropsychiatry, exploring phenothiazines for various other conditions. The introduction of the 4-methoxyphenyl group on the N-10 position of the phenothiazine core modifies its electron-donating properties, which can influence its activity in several key areas.[6]

-

Oncology: Numerous phenothiazine derivatives exhibit cytotoxic effects against various cancer cell lines.[3][6][13] Mechanisms include the induction of apoptosis, inhibition of calmodulin and protein kinase C, and reversal of multidrug resistance.[5] The electronic properties of 10-(4-Methoxyphenyl)-10H-phenothiazine make it a candidate for investigation in this area.

-

Enzyme Inhibition: Phenothiazine analogues are recognized as a new class of enzyme inhibitors, showing activity against enzymes involved in inflammatory processes like phosphodiesterase and prostaglandin synthetase.[6]

-

Antimicrobial and Antiviral Activity: Certain phenothiazine derivatives have shown promise as antimicrobial agents, including against drug-resistant bacteria like MRSA and M. tuberculosis.[2][3] Their potential as antiviral drugs is also an active area of research.[4]

-

Antioxidant Properties: The phenothiazine core, with its electron-rich sulfur and nitrogen atoms, can interact with free radicals.[14] This suggests that derivatives like 10-(4-Methoxyphenyl)-10H-phenothiazine could possess antioxidant properties relevant to neurodegenerative diseases.[14]

Applications in Research and Development

The unique properties of 10-(4-Methoxyphenyl)-10H-phenothiazine position it as a versatile tool for researchers in both life sciences and materials science.

Caption: Potential research applications of 10-(4-Methoxyphenyl)-10H-phenothiazine.

-

Medicinal Chemistry: It serves as a functionalized derivative for structure-activity relationship (SAR) studies to develop more potent and selective drugs.[5][6] By modifying the methoxyphenyl ring or the phenothiazine core, researchers can fine-tune the compound's pharmacological profile.

-

Materials Science: Due to their electron-donating capabilities, phenothiazine-based structures are valuable in materials science.[6] They are investigated for use in dye-sensitized solar cells (DSSCs) and other photonic applications where charge-transfer properties are crucial.[6]

Conclusion

10-(4-Methoxyphenyl)-10H-phenothiazine (PubChem CID: 11243884) represents a modern iteration of a classic pharmaceutical scaffold. While building on the rich history of phenothiazines in medicine, its specific N-10 substitution provides a platform for new discoveries. Its potential applications in oncology, inflammatory diseases, and materials science underscore the enduring versatility of the phenothiazine core. This guide provides a foundational understanding for researchers and drug development professionals looking to explore the potential of this and related compounds in their work.

References

- Massive Bio. (2026, January 11). Phenothiazine.

- Wikipedia. Phenothiazine.

- Wisdom Library. (2025, February 20).

- PMC.

- Oxford Academic. Synthesis of Some Phenothiazine Derivatives as Potential Affinity Ligands for the Central Dopamine Receptors. Journal of Pharmacy and Pharmacology.

- Benchchem. 10-(4-Methoxyphenyl)-10H-phenothiazine Research Chemical.

- SpectraBase. 10-(4-Methoxyphenyl)-3-phenyl-10H-phenothiazine.

- ResearchGate.

- MDPI. (2017). Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review.

- Reagentia. 10-(4-Methoxyphenyl)-10H-phenothiazine 5,5-dioxide (1 x 100 mg).

- MDPI. Synthesis of 4-[10H-Phenothiazin-10-yl(1H-tetrazol-5-yl)-methyl]phenol.

- PMC - NIH. The versatility of phenothiazines as an anticancer drug scaffold.

- TCI Chemicals. 10-(4-Methoxyphenyl)-10H-phenothiazine | 58736-69-9.

- ResearchGate. (2025, October 16). Synthesis of 4-[10H-Phenothiazin-10-yl(1H-tetrazol-5-yl)-methyl]phenol.

- MDPI. Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold.

- ResearchGate. (2025, September 7).

- ResearchGate. (2025, August 10). Chemical structure of phenothiazines and their biological activity.

- PubMed. Chemical structure of phenothiazines and their biological activity.

- Biomall. Buy 10-(4-Methoxyphenyl)-10H-phenothiazine, 500mg M264955-500mg in India.

- ResearchGate. Chemical structure of phenothiazines. | Download Scientific Diagram.

Sources

- 1. massivebio.com [massivebio.com]

- 2. Phenothiazine - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical structure of phenothiazines and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 10-(4-Methoxyphenyl)-10H-phenothiazine Research Chemical [benchchem.com]

- 7. biomall.in [biomall.in]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. wisdomlib.org [wisdomlib.org]

- 12. Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold [mdpi.com]

- 13. The versatility of phenothiazines as an anticancer drug scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Purity Recrystallization of 10-(4-Methoxyphenyl)-10H-phenothiazine

Abstract

10-(4-Methoxyphenyl)-10H-phenothiazine is a critical hole-transport material in organic light-emitting diodes (OLEDs) and a pharmacophore in medicinal chemistry. Its performance—specifically charge carrier mobility and device lifetime—is heavily dependent on purity. Trace impurities such as unreacted phenothiazine, palladium catalysts, and oxidation byproducts (sulfoxides) can act as deep traps, quenching luminescence and degrading device stability. This guide details a validated recrystallization protocol designed to achieve >99.5% purity (HPLC grade), emphasizing the removal of transition metal catalysts and structural isomers.

Part 1: Pre-Recrystallization Assessment

Before initiating recrystallization, the crude material must be characterized to select the optimal solvent system. The synthesis of this compound typically involves Buchwald-Hartwig amination or Ullmann coupling, introducing specific impurity profiles.

Impurity Profile Analysis

| Impurity Type | Origin | Impact on Application | Removal Strategy |

| Unreacted Phenothiazine | Starting Material | Lowers melting point; alters redox potential | Solubility differential (High in alcohols) |

| Palladium/Copper | Catalysts | Critical: Quenches excitons in OLEDs | Hot filtration / Scavengers |

| Phosphine Ligands | Catalyst Ligands | Contaminates films | Wash with non-polar alkanes |

| Phenothiazine Sulfoxide | Oxidation Byproduct | Green discoloration; electron trap | Exclude light/air; Recrystallize |

Solvent Selection Logic

The molecule consists of a non-polar, tricyclic phenothiazine core and a moderately polar methoxy-phenyl tail.

-

Good Solvents (Dissolve at RT): Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Toluene.

-

Poor Solvents (Antisolvents): Ethanol, Methanol, Hexane, Pentane.

Recommendation: A binary solvent system is most effective.

-

System A (Standard): Toluene / Ethanol. High thermal gradient, excellent for removing unreacted phenothiazine.

-

System B (Low Temp): DCM / Hexane. Best if the compound is thermally unstable or "oils out" easily.

Part 2: Materials & Safety

Reagents

-

Crude 10-(4-Methoxyphenyl)-10H-phenothiazine (>90% purity preferred).

-

Solvent: Toluene (HPLC Grade).

-

Antisolvent: Ethanol (Absolute, HPLC Grade).

-

Scavenger (Optional): QuadraPure™ or activated charcoal (for Pd removal).

-

Filter Aid: Celite 545.

Safety Protocol (PPE)

-

Photosensitivity: Phenothiazines can cause photo-allergic reactions. Handle under yellow light if possible; avoid direct skin contact.

-

Inhalation: Wear a P100 respirator or work strictly within a fume hood.

-

Flammability: Toluene and Ethanol are highly flammable. Ensure all heating is done via oil bath or heating block (no open flames).

Part 3: Detailed Recrystallization Protocol

Method A: The Toluene/Ethanol Binary System

This method utilizes the high solubility of the product in hot toluene and its sharp solubility drop upon cooling/ethanol addition.

Step 1: Dissolution and Catalyst Removal

-

Place 10.0 g of crude solid in a 250 mL round-bottom flask (RBF).

-

Add 40-50 mL of Toluene.

-

Heat the mixture to 80-90°C (below boiling point of 110°C) with stirring until the solid dissolves completely.

-

Note: If the solution is dark/black, add 0.5 g of activated charcoal to adsorb metal residues. Stir for 10 minutes.

-

-

Hot Filtration: While still hot (>80°C), filter the solution through a pre-warmed pad of Celite into a clean, pre-warmed Erlenmeyer flask.

-

Why? This removes insoluble Pd/Cu nanoparticles and charcoal. If the solution cools, the product will crash out in the filter.

-

Step 2: Crystallization[1][2]

-

Return the clear yellow/orange filtrate to a heat source and bring back to a gentle reflux.

-

Slowly add Ethanol dropwise down the condenser or side of the flask.

-

Continue adding Ethanol until a persistent cloudiness (turbidity) just barely remains.

-

Add 1-2 mL of Toluene to clear the solution again.

-

Remove from heat. Insulate the flask with a towel or place in a Dewar flask to allow slow cooling to room temperature over 2-3 hours.

Step 3: Harvesting and Drying[1]

-

Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

-

Filter the crystals using a Buchner funnel under vacuum.

-

Wash: Rinse the filter cake with 20 mL of cold Ethanol (pre-chilled to 0°C). This washes away the mother liquor containing soluble impurities.

-

Drying: Dry the crystals in a vacuum oven at 50°C for 6 hours.

-

Target Appearance: White to pale yellow crystalline powder. Green tint indicates oxidation.

-

Part 4: Process Visualization

Figure 1: Step-by-step workflow for the purification of N-aryl phenothiazine derivatives.

Part 5: Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| "Oiling Out" (Liquid droplets form instead of crystals) | Temperature dropped too fast or solvent ratio is off. | Re-heat to dissolve. Add more Toluene. Add a "seed crystal" of pure material at 40°C. |

| Low Yield (<50%) | Too much solvent used or product is too soluble in Ethanol. | Concentrate the mother liquor (filtrate) on a rotovap and repeat the process (2nd crop). |

| Green/Blue Color | Oxidation to radical cation or sulfoxide. | Recrystallize again adding a pinch of sodium metabisulfite (reducing agent) or work under Nitrogen atmosphere. |

| Gray Precipitate | Residual Palladium. | Repeat hot filtration with finer Celite or use a Pd-scavenging silica gel. |

Part 6: Analytical Validation

To confirm the success of the protocol, the following metrics must be met:

-

HPLC Purity: >99.5% (Area %).

-

Condition: C18 Column, Acetonitrile/Water gradient.

-

-

1H NMR: Clean aromatic region (6.5 - 7.5 ppm); Methoxy singlet (~3.8 ppm) integrates perfectly (3H) relative to phenothiazine core (8H). Absence of aliphatic grease signals.

-

Melting Point: Sharp range (typically 145–155°C depending on polymorph; compare to literature standard). Broad range (>2°C) indicates impurity.

References

-

BenchChem. 10-(4-Methoxyphenyl)-10H-phenothiazine Synthesis and Properties. (General synthesis and properties context). Link

-

Organic Syntheses. Buchwald-Hartwig Amination General Procedures. (Mechanistic background on impurity origins). Link

-

MDPI (Molecules). Synthesis and Spectroscopic Characterization of Selected Phenothiazines. (Solvent systems for phenothiazine derivatives).[1][2] Link

-

Shimadzu Application Note. Purification of Organic Light-Emitting Diode Materials. (Importance of purity for OLED performance). Link

-

TCI Chemicals. Phenylphenothiazine Derivatives Product Information. (Commercial specifications and handling). Link

Sources

Application Note: Methoxy-Phenothiazine Derivatives in Dye-Sensitized Solar Cells (DSSCs)

[1]

Executive Summary

This guide details the application of Methoxy-Phenothiazine (MeO-PTZ) derivatives as metal-free organic sensitizers in Dye-Sensitized Solar Cells (DSSCs). While ruthenium-based dyes (e.g., N719) have historically dominated the field, phenothiazine-based donors offer a cost-effective, environmentally friendly alternative with high molar extinction coefficients.

The incorporation of methoxy (-OMe) groups into the phenothiazine scaffold—specifically at the C-3/C-7 positions or on auxiliary triphenylamine ligands—serves three critical functions:

-

Spectral Tuning: Induces a bathochromic shift (red-shift), enhancing light harvesting in the visible region.

-

Aggregation Suppression: The steric bulk of the methoxy group, combined with phenothiazine’s non-planar "butterfly" geometry, prevents

- -

Recombination Blocking: The electron-rich nature of the methoxy group increases the electron density at the donor site, effectively repelling oxidants (I

) in the electrolyte and retarding charge recombination.

Mechanism & Energy Alignment

The operation of a MeO-PTZ sensitized solar cell relies on the precise alignment of energy levels. The methoxy group destabilizes the HOMO level, narrowing the bandgap without significantly affecting the LUMO, which must remain above the TiO

Diagram 1: Energy Level Alignment & Electron Transfer Pathway

The following diagram illustrates the thermodynamic feasibility of electron injection and dye regeneration for a typical MeO-PTZ dye.

Figure 1: Energy level diagram showing the electron injection from the excited MeO-PTZ dye into TiO

Material Specifications & Selection

For optimal performance, the sensitizer should follow a D-

-

Donor (D): 10-alkyl-phenothiazine substituted with methoxy-containing auxiliary ligands (e.g., bis(4-methoxyphenyl)amino).

- -Bridge: Thiophene or furan moieties to extend conjugation.

-

Acceptor (A): Cyanoacrylic acid (anchors to TiO

).[1][2]

Recommended Reference Compound:

-

Dye Code: PTZ-OMe (based on literature analogs like P1 [1]).

-

Solubility: Soluble in THF, DCM, and Acetonitrile/tert-Butanol mixtures.

-

Absorption

: ~450–500 nm (Solution); broadens on TiO

Fabrication Protocol

Reagents and Equipment

-

Substrate: Fluorine-doped Tin Oxide (FTO) glass (

).[3] -

Semiconductor: TiO

paste (Transparent: 20 nm particles; Scattering: 400 nm particles). -

Dye Solution: 0.3 mM MeO-PTZ dye in Acetonitrile (ACN) : tert-Butanol (t-BuOH) (1:1 v/v).

-

Electrolyte: 0.6 M DMPII, 0.05 M LiI, 0.03 M I

, 0.5 M TBP in Acetonitrile/Valeronitrile (85:15). -

Counter Electrode: Chloroplatinic acid (

) in isopropanol.

Step-by-Step Methodology

Phase 1: Photoanode Preparation

-

Etching: Laser-scribe or chemically etch (Zn powder + HCl) the FTO to isolate the active area.

-

Cleaning: Sonicate FTO sequentially in detergent water, deionized water, acetone, and ethanol (15 min each).

-

Pre-treatment: Immerse FTO in 40 mM aqueous

at 70°C for 30 min. Reason: Improves bonding strength and blocks charge leakage. -

Printing: Screen-print a transparent TiO

layer (~12 -

Sintering: Programmed ramp:

-

325°C (5 min)

375°C (5 min)

-

-

Post-treatment: Re-treat with

(same as step 3) and re-sinter at 500°C for 30 min.

Phase 2: Sensitization (Critical Step)

-

Cooling: Allow sintered electrodes to cool to 80°C. Do not cool to room temperature to prevent water adsorption.

-

Immersion: Immediately immerse the warm electrode into the MeO-PTZ dye solution .

-

Duration: Incubate for 18–24 hours in the dark at room temperature.

-

Note: Phenothiazine dyes adsorb faster than N719; over-soaking can lead to aggregation despite the "butterfly" structure.

-

-

Rinsing: Remove and rinse with pure ACN to remove unbound dye. Air dry.

Phase 3: Assembly

-

Counter Electrode: Drop-cast

on a separate cleaned FTO plate and heat at 400°C for 15 min. -

Sealing: Sandwich the photoanode and counter electrode using a thermoplastic spacer (Surlyn, 25

). Hot-press at 110°C for 15s. -

Filling: Inject the electrolyte through a pre-drilled hole in the counter electrode using a vacuum back-filling technique.

-

Final Seal: Seal the hole with a Surlyn sheet and a thin glass cover.

Diagram 2: Fabrication Workflow

Figure 2: Step-by-step fabrication workflow for MeO-PTZ based DSSCs.

Characterization & Validation

To validate the efficacy of the methoxy-phenothiazine dye, the following characterization suite is required.

Photovoltaic Performance (J-V Curves)

Measure under AM 1.5G irradiation (

| Parameter | Symbol | Typical Range (MeO-PTZ) | Comparison (Unsubstituted PTZ) |

| Open-Circuit Voltage | 0.70 – 0.78 V | 0.65 – 0.70 V | |

| Short-Circuit Current | 12 – 16 mA/cm | 10 – 12 mA/cm | |

| Fill Factor | 0.65 – 0.72 | 0.60 – 0.68 | |

| Efficiency | 6.0 – 8.5 % | 4.0 – 5.5 % |

Interpretation: The methoxy group typically enhances

Electrochemical Impedance Spectroscopy (EIS)

-

Setup: Dark conditions, bias at

, frequency 0.1 Hz – 100 kHz. -

Observation: Look for the mid-frequency semicircle (Recombination Resistance,

). -

Validation: MeO-PTZ devices should exhibit a larger

compared to unsubstituted analogs, confirming that the bulky methoxy groups effectively shield the TiO

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low | Dye Aggregation | Add co-adsorbent (CDCA) at 1:1 to 10:1 ratio in dye solution. |

| Low | Incomplete Adsorption | Ensure FTO is warm (80°C) before dipping; extend dip time to 24h. |

| Instability | Electrolyte Leakage | Ensure Surlyn seal is uniform; use UV-curable epoxy on edges. |

| Blue Shift | H-Aggregate Formation | Modify solvent ratio; increase t-Butanol content to reduce polarity. |

References

-

Efficient and stable dye-sensitized solar cells based on phenothiazine sensitizers with thiophene units. Journal of Materials Chemistry A. (2013). [Link]

-

Phenothiazine-based dyes for efficient dye-sensitized solar cells. Journal of Materials Chemistry C. (2016). [Link]

-

Phenothiazine-Sensitized Organic Solar Cells: Effect of Dye Anchor Group Positioning on the Cell Performance. ACS Applied Materials & Interfaces. (2012). [Link]

-

Effects of Introducing Methoxy Groups into the Ancillary Ligands in Bis(diimine) Copper(I) Dyes for Dye-Sensitized Solar Cells. Energies. (2018). [Link]

-

Novel phenothiazine-based sensitizers for high-performance dye-sensitized solar cells. Scientific Reports. (2024). [Link]

Electrochemical polymerization of 10-(4-Methoxyphenyl)-10H-phenothiazine

Application Note: Electrochemical Polymerization of 10-(4-Methoxyphenyl)-10H-phenothiazine

Introduction & Executive Summary

This guide details the protocol for the electropolymerization of 10-(4-Methoxyphenyl)-10H-phenothiazine (MPP) . Unlike simple phenothiazine, the N-substitution with a 4-methoxyphenyl group introduces unique electronic properties. The electron-donating methoxy group stabilizes the radical cation intermediate, lowering the oxidation onset potential while the steric bulk of the N-substituent directs coupling exclusively to the 3,7-positions (para to the nitrogen).

The resulting polymer, poly(10-(4-methoxyphenyl)-10H-phenothiazine) (pMPP), is a redox-active, hole-transporting material with applications in:

-

Electrochemical Sensors: High stability and fast electron transfer kinetics for biosensing (e.g., NADH detection).

-

Energy Storage: Cathode active materials for organic batteries due to reversible two-electron redox chemistry.[1]

-

Electrochromic Devices: Distinct color changes between neutral (colorless/pale yellow) and oxidized (stable green/blue) states.

Pre-Experimental Setup

Materials & Reagents

| Component | Grade/Specification | Role |

| Monomer | 10-(4-Methoxyphenyl)-10H-phenothiazine (>98%) | Precursor for polymerization. |

| Solvent A | Dichloromethane (DCM), Anhydrous, HPLC Grade | Solubilizes the hydrophobic monomer. |

| Solvent B | Acetonitrile (ACN), Anhydrous, HPLC Grade | Stabilizes the ionic polymer film. |

| Electrolyte | Tetrabutylammonium Hexafluorophosphate (TBAPF₆) | Supporting electrolyte (0.1 M). |

| Reference Electrode | Ag/Ag⁺ (0.01 M AgNO₃ in ACN) or Ag/AgCl (3M KCl) | Potential reference. |

| Working Electrode | Glassy Carbon (GCE), Pt Disc, or ITO | Substrate for film deposition. |

| Counter Electrode | Platinum Wire or Mesh | Completes the circuit. |

Equipment Requirements

-

Potentiostat/Galvanostat: Capable of Cyclic Voltammetry (CV) and Chronoamperometry.

-

Electrochemical Cell: Three-electrode configuration, gas-tight (for inert atmosphere).

-

Inert Gas Line: Argon or Nitrogen (high purity) for deaeration.

-

Polishing Kit: Alumina slurry (0.3 µm, 0.05 µm) and polishing pads for GCE cleaning.

Core Protocol: Electropolymerization[2][3][4][5]

Principle: The polymerization proceeds via an E(C)E mechanism . The monomer is oxidized to a radical cation (E), which couples at the 3,7-positions (C), followed by further oxidation and deprotonation to form the polymer chain.

Step 1: Electrode Preparation (Critical for Adhesion)

-

Polish the Glassy Carbon Electrode (GCE) with 0.3 µm alumina slurry on a micro-cloth pad for 2 minutes in a figure-8 motion.

-

Rinse with deionized water and sonicate in 1:1 Ethanol/Water for 5 minutes.

-

Repeat with 0.05 µm alumina, rinse, and sonicate.

-

Dry under a stream of Nitrogen.

Step 2: Solution Preparation

-

Solvent System: A 1:1 mixture of DCM/ACN is recommended. DCM ensures high monomer solubility, while ACN favors the precipitation of the polymer onto the electrode surface.

-

Composition:

-

Monomer: 1.0 – 5.0 mM MPP.

-

Electrolyte: 0.1 M TBAPF₆.

-

-

Deaeration: Purge the solution with Argon for 15 minutes prior to scanning. Keep an Argon blanket over the solution during the experiment.

Step 3: Potentiodynamic Polymerization (Cyclic Voltammetry)

This method allows for layer-by-layer control and monitoring of film growth.

-

Scan Rate: 50 – 100 mV/s

-

Potential Window: -0.2 V to +1.1 V (vs. Ag/AgCl)

-

Note: The first oxidation peak (

) typically appears around +0.7 V. The upper limit must exceed this to generate the radical cation but should be minimized to prevent over-oxidation (degradation) at potentials > +1.3 V.

-

-

Cycles: 10 – 20 cycles (depending on desired thickness).

Observation:

-

Cycle 1: An irreversible oxidation peak is observed (monomer oxidation).

-

Subsequent Cycles: New redox couples appear at lower potentials (approx. +0.5 V and +0.9 V), corresponding to the polymer's redox activity. The current increases with each cycle, indicating conductive film growth.

Figure 1: Electrochemical polymerization workflow for 10-(4-Methoxyphenyl)-10H-phenothiazine.

Characterization Protocol

Once the film is formed, rinse the electrode gently with monomer-free ACN to remove unreacted species. Transfer to a fresh cell containing only 0.1 M TBAPF₆ in ACN.

Electrochemical Characterization (CV)

-

Scan Rate Study: Perform CV at rates from 10 to 500 mV/s.

-

Validation: A linear plot of Peak Current (

) vs. Scan Rate (

-

-

Stability Test: Cycle continuously (e.g., 50 cycles) at 100 mV/s. pMPP films typically retain >90% activity due to the stabilizing methoxy group.

Spectroscopic Characterization (UV-Vis-NIR)

-

Setup: Use an Indium Tin Oxide (ITO) coated glass slide as the working electrode.

-

States:

-

Neutral (-0.2 V): Absorbance around 300-350 nm (

transition). Film is transparent/pale yellow. -

Polaron (Radical Cation, +0.6 V): New bands emerge in the visible/NIR region (approx. 500-800 nm).

-

Bipolaron (Dication, +1.0 V): Broad absorption in the NIR region (>900 nm).

-

Mechanistic Insight & Troubleshooting

Polymerization Mechanism

The 10-(4-methoxyphenyl) group blocks the nitrogen, preventing N-N coupling (which forms hydrazines). The electron-donating methoxy group directs the radical density to the 3 and 7 positions of the phenothiazine core.

Figure 2: Simplified polymerization pathway via 3,7-coupling.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| No Film Growth | Potential too low; Monomer concentration too low. | Increase upper potential limit to +1.2 V; Increase monomer to 5 mM. |

| Film Delamination | Poor electrode cleaning; Solvent incompatibility. | Polish electrode thoroughly; Increase ACN ratio in solvent mix. |

| Irreversible Redox | Over-oxidation (degradation). | Lower the upper potential limit during cycling (stop at +1.0 V). |

| Broad Peaks | Slow electron transfer or thick film. | Reduce number of polymerization cycles (thinner film); Use more conductive electrolyte. |

References

-

Preparation and characterization of poly(10-methylphenothiazine) Source:Electrochimica Acta Context: Establishes the baseline protocol for N-substituted phenothiazine polymerization at the 3,7-positions. URL:[Link]

-

Redox properties of N-substituted phenothiazines Source:Journal of Electroanalytical Chemistry Context: Details the stabilizing effect of electron-donating groups (like methoxyphenyl) on the radical cation. URL:[Link]

-

Phenothiazine-based redox-active polymers for batteries Source:Nature Materials / ACS Energy Letters Context: Describes the application of these polymers as stable cathode materials. URL:[Link]

Sources

Troubleshooting & Optimization

Removing unreacted phenothiazine from 10-(4-Methoxyphenyl)phenothiazine product

Welcome to the Technical Support Center for the purification of 10-(4-methoxyphenyl)phenothiazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining a highly pure product by removing unreacted phenothiazine. This resource is structured in a question-and-answer format to directly address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've completed the synthesis of 10-(4-methoxyphenyl)phenothiazine, and I suspect there's unreacted phenothiazine in my crude product. What's the first step I should take?

A1: The crucial first step is to assess the purity of your crude product and confirm the presence of residual phenothiazine. Thin-Layer Chromatography (TLC) is an indispensable technique for this purpose. It provides a quick and effective way to visualize the components of your mixture.

The key principle behind TLC is the differential partitioning of compounds between a stationary phase (typically silica gel on a plate) and a mobile phase (a solvent or solvent mixture).[1] Due to differences in polarity, the product and starting material will travel up the TLC plate at different rates, resulting in distinct spots.

Key Insight: Phenothiazine, with its secondary amine group (-NH-), is more polar than the N-substituted product, 10-(4-methoxyphenyl)phenothiazine. This difference in polarity is the basis for their separation. Therefore, on a normal-phase silica gel TLC plate, the phenothiazine will have a lower retention factor (Rf) value (it will travel a shorter distance up the plate) compared to the less polar product.

Q2: How do I perform a TLC analysis for my reaction mixture?

A2: Here is a step-by-step protocol for TLC analysis:

Protocol 1: Thin-Layer Chromatography (TLC) Analysis

-

Plate Preparation: Obtain a silica gel TLC plate (e.g., Silica Gel 60 F254). Gently draw a light pencil line about 1 cm from the bottom of the plate – this is your origin.

-

Spotting:

-

Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

On the origin line, carefully spot a small amount of the crude product solution using a capillary tube.

-

It is highly recommended to also spot solutions of your starting materials (phenothiazine) and, if available, a pure sample of the desired product as references.

-

-

Developing the Plate:

-

Prepare a mobile phase. A good starting point for separating phenothiazine and N-aryl phenothiazines is a mixture of a non-polar and a slightly more polar solvent. A common system is petroleum ether: ethyl acetate (9:1, v/v) .[2] Other systems that can be explored include toluene-ethyl ether-chloroform mixtures.

-

Pour a small amount of the mobile phase into a developing chamber (a beaker with a watch glass on top will suffice) to a depth of about 0.5 cm.

-

Place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Cover the chamber.

-

-

Visualization:

-

Allow the solvent front to travel up the plate until it is about 1 cm from the top.

-

Remove the plate and immediately mark the solvent front with a pencil.

-

Visualize the spots. Phenothiazine and its derivatives are often UV-active, so they can be seen under a UV lamp (254 nm).[3] The spots can be circled with a pencil.

-

-

Interpretation:

-

Calculate the Rf value for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

-

The presence of a spot in your crude product lane that corresponds to the Rf of the phenothiazine standard confirms its presence as an impurity.

-

Purification Strategies: From Simple to Advanced

Q3: My TLC analysis confirms the presence of unreacted phenothiazine. What is the most straightforward purification method I can try?

A3: For many crystalline organic compounds, recrystallization is the simplest and often first-choice purification technique. The principle of recrystallization relies on the difference in solubility of the desired compound and the impurity in a particular solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound well at its boiling point but poorly at low temperatures.[4]

Expert Tip: The choice of solvent is critical. For phenothiazine and its derivatives, alcoholic solvents are often a good starting point.[4] You may need to experiment with single or mixed solvent systems to find the optimal conditions for your specific product.

Protocol 2: Recrystallization

-

Solvent Selection:

-

Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) in small test tubes.

-

A good solvent will dissolve the solid when heated but will result in the formation of crystals upon cooling.

-

A mixed solvent system (e.g., ethanol/water, toluene/hexane) can also be effective.

-

-

Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.

-

Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

Troubleshooting Recrystallization:

-

No crystals form: The solution may not be saturated enough, or it may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.

-

Oiling out: The compound is coming out of the solution as a liquid instead of crystals. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly. Reheat the solution to dissolve the oil and allow it to cool more slowly.

Q4: Recrystallization did not give me the desired purity. What is a more robust method for separating my product from the starting material?

A4: When recrystallization is not effective, column chromatography is the go-to technique for purifying organic compounds. This method separates compounds based on their differential adsorption to a stationary phase (like silica gel) while being carried through a column by a mobile phase.[5]

As established with TLC, the less polar 10-(4-methoxyphenyl)phenothiazine will travel through the silica gel column faster than the more polar phenothiazine. By collecting the eluent in fractions, you can isolate the pure product.

Visualization of the Purification Workflow:

Caption: Purification workflow for 10-(4-methoxyphenyl)phenothiazine.

Protocol 3: Silica Gel Column Chromatography

-

Column Preparation:

-

Select an appropriately sized column based on the amount of crude product.

-

Pack the column with silica gel 60 as a slurry in the initial, least polar eluent (e.g., petroleum ether). Ensure the packing is uniform and free of air bubbles.

-

-

Loading the Sample:

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent and then evaporating the solvent. Carefully add the dried, silica-adsorbed sample to the top of the column.

-

-

Elution:

-

Begin eluting with a non-polar solvent system, such as petroleum ether: ethyl acetate (9:1, v/v) .[2]

-

Gradually increase the polarity of the mobile phase if necessary to elute your compounds. This can be done by increasing the proportion of ethyl acetate.

-

-

Fraction Collection:

-

Collect the eluent in a series of fractions (e.g., in test tubes).

-

-

Monitoring:

-

Monitor the fractions by TLC to determine which ones contain your pure product.

-

-

Isolation:

-

Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 10-(4-methoxyphenyl)phenothiazine.

-

Visualization of Column Chromatography:

Caption: Separation of product and starting material by column chromatography.

Comparative Data

To aid in the selection of the appropriate purification method, the following table summarizes the key physical properties of phenothiazine and 10-(4-methoxyphenyl)phenothiazine.

| Property | Phenothiazine | 10-(4-Methoxyphenyl)phenothiazine | Reference(s) |

| Molecular Formula | C₁₂H₉NS | C₁₉H₁₅NOS | [6] |

| Molecular Weight | 199.27 g/mol | 305.40 g/mol | [6] |

| Appearance | Greenish-yellow powder | Red solid | [2][6] |

| Melting Point | 185 °C | Not available | [6] |

| Polarity | More polar (due to -NH group) | Less polar | Inferred |

| Solubility | Soluble in benzene, ether, chloroform, hot acetic acid; slightly soluble in ethanol. | Soluble in organic solvents like dichloromethane, ethyl acetate, and chloroform. | [2][6] |

References

-

Supplementary Information (SI). (n.d.). ResearchGate. Retrieved from [Link]

- Steinbrecher, K. (1981). Thin layer chromatographic identification of phenothiazine derivative drugs: interlaboratory study. Journal of the Association of Official Analytical Chemists, 64(4), 858–869.

- Popa, I., et al. (2009). Separation and identification of phenothiazine compounds by thin-layer chromatography. Journal of the Serbian Chemical Society, 74(10), 1075–1085.

- De Leenheer, A. P., & Heyndrickx, A. (1971). Chromatographic characterization of phenothiazine drugs by a reversed-phase thin-layer technique. Journal of Pharmaceutical Sciences, 60(9), 1403–1405.

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

- Gendron, T., et al. (2022).

-

Wikipedia. (2024). Phenothiazine. Retrieved from [Link]

-

SpectraBase. (n.d.). 10-(4-Methoxyphenyl)-3-phenyl-10H-phenothiazine. Retrieved from [Link]

- Blendea, L., et al. (2009). QUALITATIVE AND SEMIQUANTITATIVE TLC ANALYSIS OF CERTAIN PHENOTHIAZINES IN HUMAN PLASMA. Farmacia, 57(5), 542-548.

- Vaughan, J. R., & Anderson, G. W. (1966). Purification of phenothiazine.

- Popa, I., et al. (2009). Qualitative and semiquantitative TLC analysis of certain phenothiazines in human plasma. Farmacia, 57(5).

-

National Center for Biotechnology Information. (n.d.). An Approach to Enhance Drug Solubility: Design, Characterization and E. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine. Retrieved from [Link]

Sources

Minimizing oxidation side products during phenothiazine synthesis

Introduction

Phenothiazine and its derivatives are a cornerstone in medicinal chemistry, forming the backbone of numerous antipsychotic, antihistaminic, and antiemetic drugs.[1][2] The classical synthesis, often achieved through the Bernthsen reaction of diphenylamine and sulfur, is robust but frequently plagued by the formation of oxidation side products.[3][4] These impurities, primarily phenothiazine-5-oxide and the further oxidized phenothiazine-5,5-dioxide (sulfone), can complicate purification, reduce yields, and impact the quality of the final active pharmaceutical ingredient.[5][6]

This technical support guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you minimize the formation of these oxidative byproducts and optimize your phenothiazine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary oxidation side products in phenothiazine synthesis?

A1: The most common oxidation byproduct is phenothiazine-5-oxide (a sulfoxide).[5][7] This occurs when the electron-rich sulfur atom in the phenothiazine ring reacts with an oxidant. Under more forcing conditions or with stronger oxidants, further oxidation can occur to yield phenothiazine-5,5-dioxide (a sulfone).[6] These side products often impart a darker color to the reaction mixture and can be challenging to separate from the desired product.

Q2: What is the underlying mechanism of this oxidation?

A2: The oxidation of the phenothiazine core typically proceeds through a two-step, single-electron transfer process.[8] First, the phenothiazine molecule loses an electron to form a relatively stable radical cation.[5][9] This intermediate is then susceptible to attack by an oxygen source (like atmospheric O₂ or residual peroxides) to form the sulfoxide.[8][10] The presence of light and heat can accelerate this process.

Q3: My reaction mixture is turning dark brown/black. Is this normal?

A3: While the reaction of diphenylamine and sulfur does produce a colored mixture, an excessively dark or tarry appearance is often a strong indicator of significant side product formation, including over-oxidation and polymerization.[5][11] This warrants a review of your reaction parameters, particularly temperature and atmospheric control.

Q4: How does the iodine catalyst contribute to the reaction and potential oxidation?

A4: In the Bernthsen synthesis, iodine acts as a catalyst to facilitate the thionation of diphenylamine.[12][13] It is believed to activate the sulfur and promote the cyclization process. While essential for the main reaction, iodine can also act as an oxidizing agent, especially at elevated temperatures, potentially contributing to the formation of the radical cation intermediate that leads to sulfoxide formation.[14][15]

Q5: Can I use a different catalyst to avoid oxidation?

A5: While iodine is traditional, other Lewis acids like anhydrous aluminum chloride have been used.[16] However, modern approaches are moving towards transition-metal-free conditions or palladium-catalyzed C-S coupling reactions, which can offer higher selectivity and milder reaction conditions, thereby reducing the risk of oxidation.[17][18]

Troubleshooting Guide: A Systematic Approach to Minimizing Oxidation

This section provides a systematic workflow for diagnosing and resolving common issues related to the over-oxidation of phenothiazine during synthesis.

Diagram: Troubleshooting Workflow for Oxidation Issues

Caption: A decision tree for troubleshooting oxidation in phenothiazine synthesis.

| Symptom | Potential Cause | Recommended Action |

| Darkening reaction mixture, significant spot for sulfoxide on TLC | Presence of atmospheric oxygen. | Implement a strict inert atmosphere. Ensure all glassware is thoroughly dried, and the system is purged with nitrogen or argon before heating. Use solvents that have been degassed by sparging with an inert gas. |

| Low yield of phenothiazine despite full consumption of starting material | Over-oxidation due to excessive heat or prolonged reaction time. | Strict temperature control is crucial. The reaction is exothermic.[16] Use a temperature-controlled heating mantle or oil bath. Monitor the reaction's progress by TLC and stop the reaction as soon as the diphenylamine is consumed to prevent the product from oxidizing. |

| Product appears pure after reaction but degrades during purification | Oxidation during workup and isolation. | The phenothiazine product can be sensitive to air and light, especially when in solution.[5] Use degassed solvents for extraction and recrystallization. Protect solutions and the final product from direct light by wrapping flasks in aluminum foil. Oxidation can also occur during purification methods like column chromatography.[19][20] |

Experimental Protocols

Protocol 1: Phenothiazine Synthesis under Inert Atmosphere (Bernthsen Method)

This protocol is an optimized version of the classical synthesis, designed to minimize oxidation.

Materials:

-

Diphenylamine

-

Sulfur (elemental powder)

-

Iodine (catalyst)

-

High-boiling point solvent (e.g., o-dichlorobenzene), degassed

-

Ethanol (for recrystallization), degassed

Procedure:

-

System Setup: Assemble a round-bottom flask with a reflux condenser and a gas inlet/outlet adapter. Flame-dry all glassware under vacuum and allow it to cool under a positive pressure of dry nitrogen or argon.

-

Reagent Addition: To the flask, add diphenylamine (1.0 eq), sulfur (2.2 eq), and a catalytic amount of iodine (0.05 eq).

-

Inerting: Evacuate and backfill the flask with inert gas three times to ensure the complete removal of atmospheric oxygen.

-

Heating: Under a gentle flow of inert gas, begin heating the mixture with stirring. Use a temperature-controlled oil bath set to 160-180°C.

-

Reaction Monitoring: The reaction will evolve hydrogen sulfide (H₂S) gas, which should be vented through a scrubber (e.g., a bleach solution). Monitor the reaction progress by TLC (e.g., using a mobile phase of hexane:ethyl acetate 4:1). The reaction is typically complete within 3-5 hours.

-

Workup: Once the starting material is consumed, cool the reaction to room temperature under the inert atmosphere. Dilute the mixture with a degassed solvent like toluene for subsequent purification.

-

Purification: The crude product can be purified by recrystallization from degassed ethanol. Filter the crystals quickly and dry them under vacuum, protected from light.

Diagram: Reaction and Oxidation Pathway

Sources

- 1. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ajrconline.org [ajrconline.org]

- 3. Phenothiazine - Wikipedia [en.wikipedia.org]

- 4. jmedchem.com [jmedchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Mechanistic aspects of the oxidation of phenothiazine derivatives by methemoglobin in the presence of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. US2360295A - Preparation of phenothiazine - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. The mechanism of action of synthetic antithyroid drugs: iodine complexation during oxidation of iodide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Oxidation of Selected Phenothiazine Drugs During Sample Preparation: Effects of Varying Extraction Conditions on the Extent of Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Technical Support Center: A Guide to Overcoming Scale-Up Challenges in the Synthesis of 10-(4-Methoxyphenyl)-10H-phenothiazine

Welcome to the technical support center for the synthesis of 10-(4-Methoxyphenyl)-10H-phenothiazine. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this important N-aryl phenothiazine derivative from the lab bench to larger-scale production. We will delve into common challenges, provide detailed troubleshooting in a Q&A format, and offer a scalable experimental protocol grounded in established chemical principles.

Introduction: The Synthetic Landscape

The synthesis of 10-(4-Methoxyphenyl)-10H-phenothiazine typically involves the formation of a carbon-nitrogen (C-N) bond between the phenothiazine core and an aryl group. The two most prominent and industrially relevant methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. While both are effective, they present distinct challenges, particularly during scale-up.

This guide will focus primarily on the Buchwald-Hartwig amination, as its milder reaction conditions and broader substrate scope have made it a popular choice in modern organic synthesis.[1][2] However, we will also address challenges pertinent to the Ullmann condensation for a comprehensive overview.

Troubleshooting Guide & FAQ